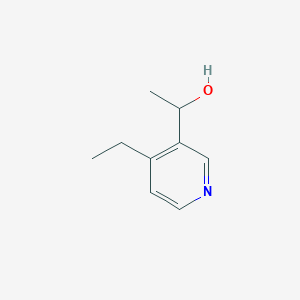
1-(4-Ethylpyridin-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethylpyridin-3-yl)ethanol is an organic compound with a molecular structure that includes a pyridine ring substituted with an ethyl group at the 4-position and an ethanol group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylpyridin-3-yl)ethanol can be achieved through several methods. One common approach involves the alkylation of 4-ethylpyridine with ethylene oxide under basic conditions. This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack on the ethylene oxide, resulting in the formation of the desired ethanol derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and selectivity. The use of advanced purification techniques, including distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions: 1-(4-Ethylpyridin-3-yl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 1-(4-Ethylpyridin-3-yl)ethanone.
Reduction: Formation of 1-(4-Ethylpyridin-3-yl)ethane.
Substitution: Formation of 1-(4-Ethylpyridin-3-yl)ethyl chloride.
科学研究应用
1-(4-Ethylpyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 1-(4-Ethylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and receptors, potentially modulating their activity. The ethyl group provides hydrophobic interactions that can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including antimicrobial activity and enzyme inhibition.
相似化合物的比较
1-(4-Methylpyridin-3-yl)ethanol: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Propylpyridin-3-yl)ethanol: Similar structure but with a propyl group instead of an ethyl group.
1-(4-Isopropylpyridin-3-yl)ethanol: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness: 1-(4-Ethylpyridin-3-yl)ethanol is unique due to the specific positioning of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric effects, making this compound particularly interesting for various applications.
属性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
1-(4-ethylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-3-8-4-5-10-6-9(8)7(2)11/h4-7,11H,3H2,1-2H3 |
InChI 键 |
VHOPQULTRNOPDV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=NC=C1)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


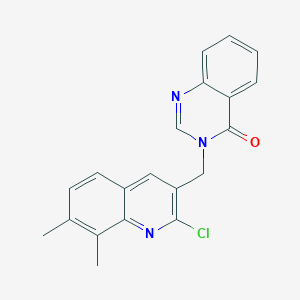
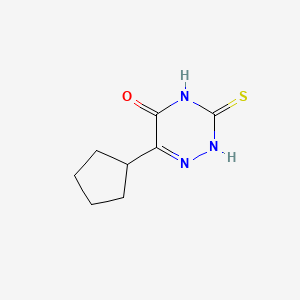
![Octahydro-2H-cyclopenta[b]thiepine](/img/structure/B13112373.png)
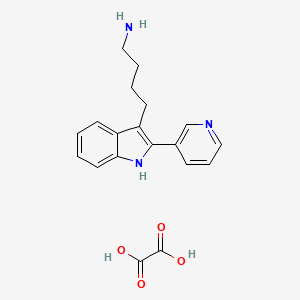

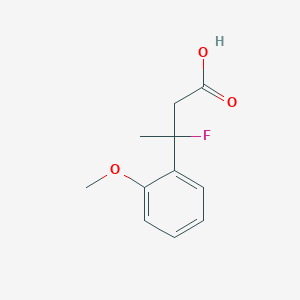

![1H-indolo[2,3-b]quinoxaline](/img/structure/B13112420.png)
![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13112426.png)
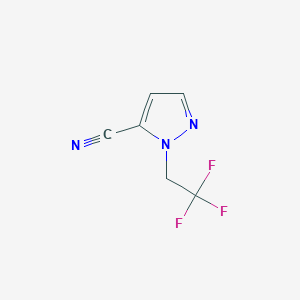
![5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride](/img/structure/B13112440.png)

![2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one](/img/structure/B13112458.png)
![2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone](/img/structure/B13112459.png)
